molecular formula C15H16S B1589961 2,4,6-Trimethyl diphenyl sulfide CAS No. 33667-80-0

2,4,6-Trimethyl diphenyl sulfide

Cat. No. B1589961
CAS RN: 33667-80-0
M. Wt: 228.4 g/mol
InChI Key: IOVNMGMCDITBSD-UHFFFAOYSA-N
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Description

2,4,6-Trimethyldiphenyl sulfide is an organic sulfur compound with the chemical formula C15H16S . It is also known by other synonyms such as Trimethyldiphenylsulfide and mesityl (phenyl)sulfane .

Safety And Hazards

Safety data sheets indicate that 2,4,6-Trimethyldiphenyl sulfide may be harmful if swallowed and causes skin irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3,5-trimethyl-2-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNMGMCDITBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495801
Record name 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl diphenyl sulfide

CAS RN

33667-80-0
Record name 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure was used to convert 2,4,6-trimethyliodobenzene and thiophenol to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (444 mg, 97% yield). 1H NMR (300 MHz, CDCl3) δ 7.20 (m, 2H; Hb, Hb′), 7.09 (m, 3H; Hc, Hc′, Hd), 6.96 (m, 2H; Ha, Ha′) 2.44 (s, 6H; ortho methyl protons), 2.37 (s, 3H, para methyl protons). 13C NMR (75 MHz, CDCl3) δ 143.67 (C2, C6), 139.21 (C4), 138.35 (C1), 129.29 (C10), 128.81 (C11, C15), 127.20 (C12, C14), 125.39 (C3, C5), 124.41 (C13), 21.67 (C7, C8), 21.10 (C9). Anal. Calcd. for C15H16S: C, 78.90; H, 7.06; S, 14.04; Found C, 78.76; H, 7.23; S, 14.10.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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